2,6-Pyridinedimethanamine

描述

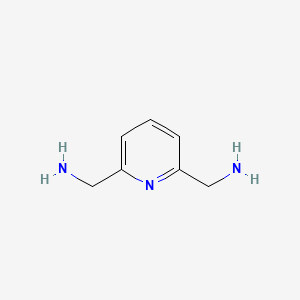

2,6-Pyridinedimethanamine is a chemical compound with the molecular formula C7H11N3 . It is used in the synthesis of a variety of metal complexes and catalysts . It can also be used as a reactant to prepare Fe (III) complexes .

Synthesis Analysis

This compound can be synthesized from 2,6-BIS(CHLOROMETHYL)PYRIDINE . It is also used in the research of Metal-organic Frameworks (MOFs) Linkers .Molecular Structure Analysis

The molecular weight of this compound is 137.18234 . The molecular structure consists of a pyridine ring with two methanamine groups attached at the 2nd and 6th positions .Physical And Chemical Properties Analysis

This compound is a solid substance with a low melting point . It has a predicted boiling point of 257.5±30.0 °C and a predicted density of 1.118±0.06 g/cm3 .科学研究应用

2,6-Pyridinedimethanamine is widely used in scientific research. It has been used in the synthesis of various organic compounds, such as amides, esters, and carboxylic acids. It is also used in the synthesis of inorganic compounds, such as metal complexes and coordination polymers. This compound is also used as a catalyst in organic reactions, such as the synthesis of polymers and the preparation of functionalized materials.

作用机制

Target of Action

2,6-Pyridinedimethanamine is a chemical compound with a unique structure that includes both amino and aromatic ring structures

Biochemical Pathways

It has been suggested that this compound may be used in the research of metal-organic frameworks (mofs) linkers . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a kind of porous material with potential applications in gas storage, separation, and catalysis .

Action Environment

It is known that the compound is sensitive to air , suggesting that its stability and efficacy may be affected by exposure to air

实验室实验的优点和局限性

2,6-Pyridinedimethanamine has several advantages as a reagent for laboratory experiments. It is relatively inexpensive and easy to obtain. It is also non-toxic and has a low boiling point, making it easy to handle and store. However, this compound is not very soluble in water, making it difficult to use in aqueous solutions.

未来方向

The potential applications of 2,6-Pyridinedimethanamine are far-reaching. One possible future direction is the development of new methods for the synthesis of this compound and related compounds. Another possibility is the use of this compound in the synthesis of drugs and other therapeutic agents. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its mechanism of action. Finally, this compound could be explored as a potential catalyst for organic reactions, such as the synthesis of polymers and the preparation of functionalized materials.

安全和危害

属性

IUPAC Name |

[6-(aminomethyl)pyridin-2-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c8-4-6-2-1-3-7(5-9)10-6/h1-3H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCAKSBRUOMUBFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)CN)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-N-[(3-methyl-2-thienyl)methyl]-1-propanamine hydrochloride](/img/no-structure.png)

![N-(2,5-dichlorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2918608.png)

![N-([1,1'-biphenyl]-2-yl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2918614.png)

![2-(2-methylphenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2918616.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2918618.png)

![1-(6-Methoxy-4-methyl-2,3-dihydropyrido[2,3-b]pyrazin-1-yl)prop-2-en-1-one](/img/structure/B2918621.png)

![(E)-3-(3,4-dimethoxyphenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2918622.png)

![5-Bromo-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2918624.png)